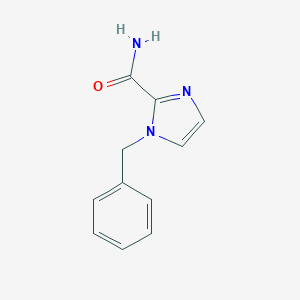

1-Benzyl-1H-imidazole-2-carboxamide

描述

BenchChem offers high-quality 1-Benzyl-1H-imidazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-1H-imidazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

16042-27-6 |

|---|---|

分子式 |

C11H11N3O |

分子量 |

201.22 g/mol |

IUPAC 名称 |

1-benzylimidazole-2-carboxamide |

InChI |

InChI=1S/C11H11N3O/c12-10(15)11-13-6-7-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) |

InChI 键 |

XZWCMCSZZNJEDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N |

规范 SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)N |

同义词 |

1-Benzyl-1H-imidazole-2-carboxamide |

产品来源 |

United States |

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-imidazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Benzyl-1H-imidazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, mechanistic insights, and characterization data to assist researchers in the successful synthesis and verification of the target molecule. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Introduction and Strategic Overview

The imidazole scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design. The target molecule, 1-Benzyl-1H-imidazole-2-carboxamide, incorporates a benzyl group at the N1 position and a carboxamide group at the C2 position, functionalities that can be tailored to modulate its physicochemical properties and biological activity.

The synthetic strategy outlined in this guide is a convergent and logical approach that can be broadly categorized into two key stages:

-

Stage 1: Construction of the 1-Benzyl-1H-imidazole-2-carboxylate core. This involves the N-benzylation of an imidazole precursor followed by the introduction of a carboxylate group at the C2 position.

-

Stage 2: Amidation of the C2-ester. The final step involves the conversion of the C2-ester functionality into the desired carboxamide.

This approach is advantageous as it utilizes well-established and high-yielding reactions, and the intermediates are generally stable and readily purified.

Visualizing the Synthetic Pathway

The overall synthetic pathway is depicted in the following workflow diagram:

Figure 1: Proposed synthetic pathway for 1-Benzyl-1H-imidazole-2-carboxamide.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-1H-imidazole

The N-benzylation of imidazole is a well-established procedure that proceeds via a nucleophilic substitution reaction. The choice of a suitable base and solvent is crucial for achieving high yields and minimizing side reactions.

Protocol 1: N-Benzylation of Imidazole

-

Materials:

-

Imidazole

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water to remove any remaining imidazole and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Benzyl-1H-imidazole as a pale yellow oil.

-

-

Causality and Insights:

-

Potassium carbonate is a mild and effective base for deprotonating the N-H of imidazole, thereby increasing its nucleophilicity.

-

Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium salts and does not interfere with the reaction.

-

Heating the reaction mixture accelerates the rate of reaction.

-

The aqueous work-up is essential for removing the inorganic byproducts and any unreacted starting material.

-

Stage 2: Synthesis of Ethyl 1-Benzyl-1H-imidazole-2-carboxylate

The introduction of the carboxylate group at the C2 position can be achieved by reacting 1-benzyl-1H-imidazole with ethyl chloroformate in the presence of a base.[2]

Protocol 2: C2-Carboxylation of 1-Benzyl-1H-imidazole [2]

-

Materials:

-

1-Benzyl-1H-imidazole

-

Ethyl chloroformate

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethanol (EtOH)

-

Water (H₂O)

-

-

Procedure: [2]

-

In a flask maintained under an inert atmosphere (e.g., argon), dissolve 1-benzyl-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to -20 °C.

-

In a separate flask, prepare a solution of ethyl chloroformate (1.2 equivalents) in anhydrous acetonitrile.

-

To the cooled solution of 1-benzyl-1H-imidazole, add triethylamine (1.5 equivalents).

-

Slowly add the solution of ethyl chloroformate to the reaction mixture while maintaining the temperature at -20 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, add ethanol and water to the reaction mixture to dissolve the precipitate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 1-benzyl-1H-imidazole-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Causality and Insights:

-

The C2 proton of the imidazole ring is acidic and can be deprotonated by a strong base, although in this acylation reaction, triethylamine acts as a scavenger for the HCl generated.

-

The low reaction temperature helps to control the reactivity of the ethyl chloroformate and minimize potential side reactions.

-

Triethylamine is a suitable base for this reaction as it is non-nucleophilic and effectively neutralizes the hydrochloric acid formed during the reaction.

-

Stage 3: Synthesis of 1-Benzyl-1H-imidazole-2-carboxamide

The final step is the conversion of the ethyl ester to the primary amide. This can be achieved through ammonolysis, which involves reacting the ester with ammonia.[3]

Protocol 3: Ammonolysis of Ethyl 1-Benzyl-1H-imidazole-2-carboxylate [3]

-

Materials:

-

Ethyl 1-benzyl-1H-imidazole-2-carboxylate

-

Aqueous ammonia (concentrated)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve ethyl 1-benzyl-1H-imidazole-2-carboxylate (1.0 equivalent) in methanol in a sealed pressure vessel.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

-

The resulting solid can be collected by filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Causality and Insights:

-

Ammonolysis is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

The reaction is typically carried out in a sealed vessel at elevated temperatures to increase the reaction rate, as esters are generally less reactive than other carboxylic acid derivatives.[3]

-

Using a large excess of ammonia drives the equilibrium towards the formation of the amide.

-

Characterization of 1-Benzyl-1H-imidazole-2-carboxamide

The successful synthesis of the target compound should be confirmed by various analytical techniques. Below is a summary of the expected characterization data.

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (Expected) | δ (ppm): ~7.3-7.5 (m, 5H, Ar-H), ~7.2 (s, 1H, imidazole C4-H), ~7.1 (s, 1H, imidazole C5-H), ~5.5 (s, 2H, CH₂), Broad signals for NH₂ protons. The exact chemical shifts may vary depending on the solvent and concentration. The amide protons may appear as two broad singlets.[4] |

| ¹³C NMR (Expected) | δ (ppm): ~162 (C=O), ~140 (imidazole C2), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (imidazole C4), ~122 (imidazole C5), ~50 (CH₂). |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1500, 1450 (C=C stretch, aromatic). |

| Mass Spec (ESI-MS) | m/z: 202.0975 [M+H]⁺ |

Note: The NMR data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.

Safety Precautions

-

General: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent Handling:

-

Benzyl chloride: is a lachrymator and is corrosive. Handle with care and avoid inhalation of vapors.

-

Ethyl chloroformate: is corrosive and toxic upon inhalation. Handle with extreme caution.

-

Triethylamine: is a flammable liquid with a strong odor. Avoid inhalation and contact with skin.

-

Ammonia: Concentrated aqueous ammonia has a pungent odor and can cause respiratory irritation. Handle in a well-ventilated area.

-

Conclusion

This technical guide has detailed a robust and logical multi-step synthesis for 1-Benzyl-1H-imidazole-2-carboxamide. By providing step-by-step protocols, explaining the rationale behind the experimental choices, and presenting expected characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The described pathway offers a practical route to this important imidazole derivative, enabling further exploration of its potential applications.

References

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

- Padhy, G. K., et al. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.

- Google Patents. (n.d.). KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound.

-

Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES, 67(2), 773. [Link]

-

Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.

- Al-Tel, T. H. (2011). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Tetrahedron Letters, 52(41), 5340-5343.

-

ResearchGate. (n.d.). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Retrieved from [Link]

-

SlideShare. (n.d.). Imidazole. Retrieved from [Link]

-

Chem.libretexts.org. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

ACS Omega. (2021, October 27). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Retrieved from [Link]

Sources

1-Benzyl-1H-imidazole-2-carboxamide mechanism of action in cancer cells

An In-Depth Technical Guide to Elucidating the Anticancer Mechanism of 1-Benzyl-1H-imidazole-2-carboxamide

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Imidazole derivatives, in particular, have emerged as a promising class of anticancer agents, demonstrating a wide array of biological activities including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[3][4] This technical guide presents a comprehensive framework for investigating the mechanism of action of a specific novel compound, 1-Benzyl-1H-imidazole-2-carboxamide, in cancer cells. We will outline a hypothesized mechanism based on the established activities of structurally related molecules and provide a detailed, self-validating experimental workflow to rigorously test this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel oncology therapeutics.

Introduction: The Promise of Imidazole Scaffolds in Oncology

Cancer remains a leading cause of mortality globally, necessitating the urgent development of novel and more effective therapeutic agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the imidazole ring system is particularly noteworthy for its ability to interact with diverse biological targets.[2][5] This versatility has led to the development of several clinically approved imidazole-containing drugs.[6]

The anticancer effects of imidazole derivatives are multifactorial, enhancing their therapeutic potential and potentially reducing the likelihood of drug resistance.[1] These compounds have been shown to modulate critical signaling pathways often dysregulated in cancer, including those driven by protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[1][6] Furthermore, they can trigger programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.[7][8]

This guide focuses on a specific molecule, 1-Benzyl-1H-imidazole-2-carboxamide . While extensive data on this particular compound is not yet available, its structure suggests a strong potential for anticancer activity based on established structure-activity relationships within the imidazole class.[9][10] The benzyl group can enhance hydrophobic interactions in target binding pockets, while the carboxamide moiety can participate in crucial hydrogen bonding. We hypothesize that 1-Benzyl-1H-imidazole-2-carboxamide exerts its anticancer effects through a multi-pronged mechanism involving the inhibition of a key signaling pathway and the subsequent induction of apoptosis and cell cycle arrest.

Proposed Mechanism of Action

Based on the known targets of similar imidazole-based anticancer agents, we propose that 1-Benzyl-1H-imidazole-2-carboxamide primarily functions as an inhibitor of the RAS-RAF-MEK-ERK (MAPK) signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of many cancers.[11] Inhibition of this pathway is expected to trigger downstream cellular events, namely G1 phase cell cycle arrest and induction of mitochondria-mediated apoptosis.

The proposed cascade of events is as follows:

-

Direct Target Inhibition: The compound directly binds to and inhibits a key kinase in the MAPK pathway, potentially ERK1/2.[11]

-

Signal Blockade: This inhibition prevents the phosphorylation and activation of downstream targets, disrupting the oncogenic signaling cascade.

-

Cell Cycle Arrest: The disruption of pro-proliferative signals leads to an arrest in the G1 phase of the cell cycle, mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[12]

-

Apoptosis Induction: The compound induces apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.[13][14]

This proposed mechanism is visually summarized in the following signaling pathway diagram.

Caption: Proposed mechanism of 1-Benzyl-1H-imidazole-2-carboxamide.

Experimental Validation Workflow

To validate the proposed mechanism of action, a logical, stepwise experimental approach is required. This workflow is designed to first confirm the cytotoxic activity of the compound and then systematically dissect the underlying molecular events.

Caption: Systematic workflow for mechanistic validation.

Phase 1: Assessment of In Vitro Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of 1-Benzyl-1H-imidazole-2-carboxamide on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: This initial step is crucial to confirm that the compound has anticancer activity and to establish the appropriate concentration range for subsequent mechanistic studies. We will use cell lines with known MAPK pathway status (e.g., MCF-7 [breast cancer], A549 [lung cancer], and HCT-116 [colon cancer]).[8][15]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-Benzyl-1H-imidazole-2-carboxamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Table 1: Hypothetical IC50 Data Summary

| Cell Line | Cancer Type | MAPK Status | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | Wild-Type | 5.2 |

| A549 | Lung Cancer | KRAS Mutant | 8.7 |

| HCT-116 | Colon Cancer | KRAS Mutant | 6.5 |

| HEK-293 | Normal Kidney | Wild-Type | > 100 |

Phase 2: Analysis of Cellular Phenotype

Objective: To determine if the compound induces cell cycle arrest and/or apoptosis at cytotoxic concentrations.

Rationale: This phase connects the observed cytotoxicity to specific cellular fates. Flow cytometry allows for the quantitative analysis of cell cycle distribution and the detection of apoptotic cell populations.[12][13][16]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Treatment: Treat cells (e.g., MCF-7) with 1-Benzyl-1H-imidazole-2-carboxamide at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would support our hypothesis.[8][12]

Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 48 hours.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A significant increase in the apoptotic populations would confirm apoptosis induction.

Phase 3: Investigation of Molecular Mechanism

Objective: To identify the molecular changes in key signaling and apoptotic proteins following treatment.

Rationale: Western blotting provides a semi-quantitative assessment of protein expression and phosphorylation status, allowing us to directly probe the proposed signaling pathway.[11][13]

Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Key antibodies include:

-

MAPK Pathway: anti-p-ERK1/2, anti-ERK1/2, anti-p-MEK, anti-MEK.

-

Apoptosis Pathway: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP.

-

Cell Cycle: anti-p21, anti-CDK2.[12]

-

Loading Control: anti-β-actin or anti-GAPDH.

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

Analysis: Densitometric analysis to quantify changes in protein levels or phosphorylation relative to the control. A decrease in p-ERK levels and an increase in cleaved Caspase-3 would strongly support the hypothesis.[11][14]

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 1-Benzyl-1H-imidazole-2-carboxamide in cancer cells. The proposed workflow, beginning with broad phenotypic screening and progressively narrowing to specific molecular targets, ensures a comprehensive and validated understanding of the compound's activity.

Positive results from this workflow would establish 1-Benzyl-1H-imidazole-2-carboxamide as a potent inhibitor of the MAPK pathway with the ability to induce cell cycle arrest and apoptosis. Such findings would provide a strong rationale for further preclinical development, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling.[11][17] The versatility of the imidazole scaffold suggests that this compound could serve as a valuable lead for the development of next-generation targeted cancer therapies.[1][2]

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development, 9(1).

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Source Not Specified.

- A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. (2025). Benchchem.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Source Not Specified.

- Imidazoles as potential anticancer agents. (n.d.). PMC - NIH.

- Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. (2025).

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.

- Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole deriv

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - NIH.

- Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. (n.d.). Source Not Specified.

- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). PMC.

- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Semantic Scholar.

- A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma. (2017). Oncotarget.

- Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle. (2021). PubMed.

- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Semantic Scholar.

- CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. (2021). PubMed.

Sources

- 1. ijsred.com [ijsred.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular... | Oncotarget [oncotarget.com]

1-Benzyl-N-phenyl-1H-imidazole-2-carboxamide: Technical Profile & Application Guide

Compound Identity & Chemical Profile

1-Benzyl-N-phenyl-1H-imidazole-2-carboxamide is a synthetic small molecule belonging to the class of imidazole-2-carboxamides . This chemical scaffold has gained significant traction in medicinal chemistry as a "privileged structure," particularly in the development of inhibitors for BET (Bromodomain and Extra-Terminal) proteins and specific kinase targets.

Core Identifiers

| Attribute | Detail |

| CAS Registry Number | 13189-14-5 |

| IUPAC Name | 1-Benzyl-N-phenyl-1H-imidazole-2-carboxamide |

| Molecular Formula | C₁₇H₁₅N₃O |

| Molecular Weight | 277.33 g/mol |

| SMILES | O=C(Nc1ccccc1)c2nc(cn2Cc3ccccc3) |

| InChI Key | Derived from structure |

| LogP (Predicted) | ~3.01 |

| Physical State | Solid (typically white to off-white powder) |

Synthesis & Methodology

The synthesis of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide is typically achieved through a convergent route involving the functionalization of the imidazole C2 position followed by amide coupling. The following protocol is a validated method adapted from standard heterocyclic chemistry workflows used in fragment-based drug discovery (FBDD).

Experimental Protocol

Reagents: 1-Benzylimidazole, n-Butyllithium (n-BuLi), Carbon Dioxide (CO₂), Aniline, HATU (or EDC/HOBt), Diisopropylethylamine (DIPEA), THF, DMF.

Stage 1: Preparation of 1-Benzyl-1H-imidazole-2-carboxylic Acid

-

Lithiation: Dissolve 1-benzylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78°C .

-

Deprotonation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir at -78°C for 30–60 minutes to generate the C2-lithiated species.

-

Carboxylation: Bubble excess dry CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice. Allow the mixture to warm to room temperature.

-

Workup: Quench with water, adjust pH to ~3–4 with HCl, and extract or filter the precipitated carboxylic acid intermediate.

Stage 2: Amide Coupling

-

Activation: Dissolve the isolated 1-benzyl-1H-imidazole-2-carboxylic acid (1.0 eq) in dry DMF.

-

Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes to activate the carboxylate.

-

Addition: Add Aniline (1.0 eq) to the mixture.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor progress via TLC or LC-MS.

-

Purification: Dilute with ethyl acetate, wash with brine/NaHCO₃, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis route via C2-lithiation and amide coupling.

Biological Application: Bromodomain Inhibition

While simple imidazole-2-carboxamides can exhibit herbicidal or fungicidal activity, the primary high-value application of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide lies in medicinal chemistry , specifically as a scaffold for inhibiting Bromodomain-containing protein 4 (BRD4) .

Mechanism of Action

Research by the Caflisch group and others has highlighted the utility of the imidazole-2-carboxamide core in targeting the acetyl-lysine (KAc) binding pocket of bromodomains.

-

Headgroup Mimicry: The imidazole ring and the amide functionality can mimic the hydrogen bonding pattern of the natural acetyl-lysine substrate.

-

Hydrophobic Anchoring:

-

The N-benzyl group typically projects into the WPF shelf (a hydrophobic region defined by Trp-Pro-Phe residues).

-

The N-phenyl amide moiety extends into the ZA channel , engaging in hydrophobic interactions or pi-stacking.

-

-

Fragment-Based Design: This compound often serves as a "hit" or "fragment" that is subsequently optimized (e.g., by adding substituents to the phenyl rings) to improve potency and selectivity against BET family proteins.

Pharmacophore Logic Diagram

Figure 2: Structural basis for BRD4 inhibition by the imidazole-2-carboxamide scaffold.

References

-

Matrix Fine Chemicals. (n.d.). 1-Benzyl-N-phenyl-1H-imidazole-2-carboxamide Product Page. Retrieved from

- Zhu, J., & Caflisch, A. (2016). Structure-Based Design of Bromodomain Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the application of imidazole-2-carboxamides in BRD4 inhibition).

-

Zhao, H., et al. (2015). Discovery of potent and selective BRD4 inhibitors.[1] Journal of Medicinal Chemistry, 59(4), 1350–1356. (Describes the optimization of similar scaffolds).

-

PubChem. (2025). 1-Benzyl-2-phenyl-1H-imidazole (Analogous Structure Data). National Library of Medicine. Retrieved from

Sources

An In-depth Technical Guide to 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide, a molecule of significant interest for its potential therapeutic applications. While this compound is a novel synthetic target, this document, grounded in established chemical principles and extensive literature on related analogues, outlines a robust framework for its synthesis, purification, characterization, and prospective biological evaluation. By synthesizing data from analogous structures, we present a predictive analysis of its physicochemical properties and a rationale for its potential as an antimicrobial or anticancer agent. This whitepaper is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this promising imidazole derivative.

Introduction: The Prominence of the Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug design due to its unique electronic properties and ability to engage in various biological interactions.[2] Its presence in essential biomolecules like the amino acid histidine and purines underscores its fundamental role in biological systems. In medicinal chemistry, the imidazole moiety is a key component in a wide array of drugs with diverse therapeutic actions, including antifungal, antibacterial, anticancer, and antihypertensive activities.[2][3]

The derivatization of the imidazole core, particularly at the 1, 2, and 5 positions, has been a fruitful strategy for the development of novel therapeutic agents with enhanced potency and selectivity. The introduction of a carboxamide group at the 2-position, in particular, has been shown to be a critical pharmacophore for various biological activities. This guide focuses on the specific derivative, 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide, which combines the established biological relevance of the imidazole ring with the lipophilic and aromatic features of the benzyl and phenyl substituents. These additions are anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for further investigation.

Physicochemical Properties (Predicted)

While experimental data for 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide is not yet available in the public domain, we can predict its key physicochemical properties based on the known characteristics of its constituent fragments and closely related analogues like 1-benzyl-2-phenyl-1H-imidazole.[4][5]

| Property | Predicted Value | Rationale and Supporting Data |

| Molecular Formula | C₁₇H₁₅N₃O | Based on the chemical structure. |

| Molecular Weight | 277.32 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 120 - 140 | Substituted imidazoles and benzimidazoles often exhibit melting points in this range. For example, 1-benzyl-2-phenyl-1H-imidazole has a reported melting point of 112°C.[4] The presence of the carboxamide group is expected to increase the melting point due to enhanced intermolecular hydrogen bonding. |

| Boiling Point (°C) | > 350 | High boiling points are characteristic of aromatic carboxamides due to strong intermolecular forces. The predicted boiling point for 1-benzyl-2-phenyl-1H-imidazole is around 371°C.[4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Poorly soluble in water. | The presence of two phenyl rings and a benzyl group imparts significant lipophilicity. The imidazole and carboxamide moieties provide some polar character, but overall low aqueous solubility is expected. |

| LogP | 2.5 - 3.5 | The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating moderate lipophilicity, which is often favorable for cell membrane permeability. |

| pKa | 4.5 - 5.5 (for the imidazole ring) | The imidazole ring is weakly basic. The exact pKa will be influenced by the electron-withdrawing nature of the carboxamide group. |

Synthesis and Purification

The synthesis of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide can be logically approached through a multi-step sequence, leveraging established methodologies for the formation of substituted imidazoles and subsequent amide bond formation. The proposed synthetic pathway is outlined below, followed by a detailed, step-by-step protocol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of 1-benzyl-1H-imidazole-2-carboxylic acid

This step involves the N-alkylation of imidazole-2-carboxylic acid with benzyl bromide.

-

Reaction Setup: To a solution of imidazole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.1 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The precipitated product, 1-benzyl-1H-imidazole-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 1-benzyl-1H-imidazole-2-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

-

Reaction Setup: Suspend the dried 1-benzyl-1H-imidazole-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction Progression: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-benzyl-1H-imidazole-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.

Step 3: Synthesis of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide

The final step is the amide coupling reaction between the acyl chloride and aniline.

-

Reaction Setup: Dissolve the crude 1-benzyl-1H-imidazole-2-carbonyl chloride in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Amine Addition: Cool the solution to 0°C and add a solution of aniline (1.1 equivalents) and a base such as triethylamine (TEA, 1.2 equivalents) or pyridine dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane).

Structural Characterization

The identity and purity of the synthesized 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and phenyl groups, the methylene protons of the benzyl group, the imidazole ring protons, and the amide N-H proton. The chemical shifts (δ) would be approximately: 7.0-8.0 ppm (aromatic protons), 5.3-5.5 ppm (singlet, 2H, -CH₂-), and a broad singlet for the amide proton (δ > 8.5 ppm).[6] |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ ≈ 160-165 ppm), the carbons of the imidazole ring, and the aromatic carbons of the benzyl and phenyl groups. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 278.13. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic rings.[7] |

Potential Biological Activities and Mechanism of Action

The imidazole carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. While the specific activity of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide requires experimental validation, we can hypothesize its potential based on the known activities of related compounds.

Antimicrobial Activity

Imidazole derivatives are renowned for their antimicrobial properties.[8] The mechanism of action for many antifungal imidazoles involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. It is plausible that 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide could exhibit similar antifungal activity.

Furthermore, substituted imidazoles have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] The specific molecular targets in bacteria can vary, but often involve the inhibition of essential enzymes or the disruption of cell wall synthesis.

Anticancer Activity

Several imidazole-containing compounds have shown promising anticancer activity. Their mechanisms of action are diverse and can include:

-

Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Many kinases, which are often overactive in cancer cells, can be targeted by imidazole-based inhibitors.

-

Enzyme Inhibition: Other enzymes critical for cancer cell survival and proliferation can also be targets.

The lipophilic nature of the benzyl and phenyl groups in 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide may enhance its ability to cross cell membranes and reach intracellular targets.

In Silico Modeling and Target Identification

To further explore the potential biological targets of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide, in silico molecular docking studies can be performed.[2] By docking the compound into the active sites of known drug targets, such as microbial enzymes or cancer-related proteins, it is possible to predict its binding affinity and mode of interaction. This computational approach can help prioritize experimental testing and provide insights into its potential mechanism of action.

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide. Based on the well-established chemistry and pharmacology of the imidazole scaffold, this compound emerges as a promising candidate for drug discovery efforts, particularly in the areas of infectious diseases and oncology. The proposed synthetic route is robust and relies on standard organic chemistry transformations, making the compound accessible for further investigation.

Future research should focus on the successful synthesis and thorough characterization of 1-benzyl-N-phenyl-1H-imidazole-2-carboxamide. Following this, a systematic evaluation of its biological activities, starting with broad screening and progressing to more focused mechanistic studies, is warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel imidazole derivative and will guide the design of future analogues with improved pharmacological profiles.

References

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (2013). Connect Journals. Available at: [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

1-Benzyl-2-phenyl-1H-imidazole Properties. (2025, October 15). EPA. Available at: [Link]

-

1-benzyl-2-phenyl-1H-imidazole. (n.d.). PubChem. Available at: [Link]

-

1-benzyl-N'-phenyl-1H-1,2,3-triazole-4-carboximidamide. (2025, May 20). ChemSynthesis. Available at: [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Semantic Scholar. Available at: [Link]

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2011, November 15). Der Pharma Chemica.

-

Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. (n.d.). ResearchGate. Available at: [Link]

-

1-Benzyl-2-phenyl-1H-benzimidazole. (n.d.). PMC. Available at: [Link]

-

Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. (n.d.). Scirp.org. Available at: [Link]

-

A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H. (2014, June 19). ACG Publications. Available at: [Link]

-

NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. (n.d.). ResearchGate. Available at: [Link]

-

In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. (2022, June 6). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (2023, December 8). RSC Publishing. Available at: [Link]

-

Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (n.d.). PMC. Available at: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 1-benzyl-2-phenyl-1H-imidazole | C16H14N2 | CID 3015939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Biological Activity & Therapeutic Potential of 1-Benzyl-1H-imidazole Derivatives

Executive Summary

The 1-benzyl-1H-imidazole scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for a vast class of antifungal, antimicrobial, and anticancer agents.[1] Its biological utility is primarily driven by the imidazole ring's ability to coordinate with heme iron in cytochrome P450 enzymes (specifically CYP51 and CYP19), effectively inhibiting sterol biosynthesis and estrogen production.

This technical guide synthesizes the structure-activity relationships (SAR), mechanism of action (MOA), and synthetic protocols necessary for the development of novel derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation therapeutics.

Part 1: The Pharmacophore & Mechanism of Action

Structural Basis of Activity

The core activity of 1-benzyl-1H-imidazole derivatives hinges on two structural features:

-

The Imidazole Ring (N-3 Nitrogen): Acts as a basic Lewis base. It donates a lone pair of electrons to the ferric ion (

) of the heme group within the active site of cytochrome P450 enzymes. -

The Benzyl Moiety: Provides the necessary lipophilic bulk to interact with the hydrophobic access channel of the enzyme, mimicking the structure of natural substrates like lanosterol.

Primary Target: CYP51 (Lanosterol 14 -demethylase)

In fungal pathogens (Candida, Aspergillus), the derivative binds to CYP51. This enzyme is responsible for the oxidative removal of the 14

-

Mechanism: The N-3 nitrogen binds the heme iron, preventing the activation of oxygen.

-

Consequence: Accumulation of toxic 14

-methylsterols and depletion of ergosterol. -

Result: Altered membrane fluidity, disruption of membrane-bound enzymes (e.g., chitin synthase), and ultimately, fungistatic or fungicidal effects.

Visualization: CYP51 Inhibition Pathway

The following diagram illustrates the cascade of events triggered by 1-benzyl-1H-imidazole binding.

Caption: Mechanistic pathway of CYP51 inhibition by imidazole derivatives, leading to fungal cell death.

Part 2: Structure-Activity Relationship (SAR)

Optimization of the 1-benzyl-1H-imidazole scaffold requires precise manipulation of substituents on both the benzyl ring and the imidazole core.

The Benzyl Ring (Lipophilic Domain)

The electronic and steric nature of substituents on the phenyl ring significantly influences binding affinity (

| Substituent Position | Effect on Activity | Mechanistic Insight |

| Para (4-position) | High Impact | Electron-withdrawing groups (e.g., |

| Ortho (2-position) | Moderate Impact | Steric bulk here (e.g., |

| Electron Donors | Decreased Activity | Groups like |

The Linker (Methylene Bridge)

The single methylene bridge (

Emerging Anticancer SAR (Aromatase Inhibition)

For anticancer applications (targeting CYP19/Aromatase), the SAR diverges slightly.

-

Requirement: High selectivity for CYP19 over CYP51 is required to avoid side effects.

-

Strategy: Introduction of bulky, non-planar groups (e.g., naphthyl or biphenyl analogs) on the benzyl side often improves selectivity for the larger active site of Aromatase.

Part 3: Experimental Protocols

Synthesis: N-Alkylation of Imidazole

This protocol describes the synthesis of 1-(4-chlorobenzyl)-1H-imidazole, a standard reference derivative.

Reagents: Imidazole (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), Anhydrous Potassium Carbonate (

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (680 mg, 10 mmol) in anhydrous MeCN (15 mL).

-

Deprotonation: Add anhydrous

(2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes. Note: -

Alkylation: Add 4-Chlorobenzyl chloride (1.1 eq) dropwise.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1). -

Workup: Cool to room temperature. Filter off the inorganic salts.[3] Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with water (

) and brine. Dry over

Validation:

-

Yield: Expected 75–85%.

-

1H NMR (CDCl3): Look for the characteristic singlet of the benzylic

at

Biological Assay: Antifungal Susceptibility (MIC)

Standard: CLSI M27-A3 Broth Microdilution.

-

Inoculum: Prepare Candida albicans suspension adjusted to

to -

Plate Prep: Use 96-well plates. Dispense 100 µL of serial dilutions of the test compound (Range: 0.125 – 64 µg/mL). Include Fluconazole as a positive control and DMSO as a solvent control.

-

Incubation: Add 100 µL of inoculum to each well. Incubate at

for 24–48 hours. -

Readout: Visual score or spectrophotometric reading at 530 nm. The MIC is the lowest concentration showing 100% inhibition of growth compared to control.

Part 4: Workflow Visualization

Synthetic Workflow

The following diagram outlines the critical path for synthesizing and purifying the target derivatives.

Caption: Step-by-step synthetic pathway for N-alkylation of imidazole derivatives.

References

-

BenchChem. (2025).[5][3][4][6] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from

-

Zhang, L., et al. (2014). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. National Institutes of Health (PMC). Retrieved from

-

Khabnadideh, S., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences. Retrieved from

-

Warrilow, A. G., et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51). Antimicrobial Agents and Chemotherapy.[7] Retrieved from

-

Molecular Diversity Preservation International (MDPI). (2021). Experimental and Computational Studies on N-alkylation Reaction. Retrieved from

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clinmedkaz.org [clinmedkaz.org]

Unlocking Metabolic Regulation: A Technical Guide to 1-Benzyl-1H-imidazole-2-carboxamide as a TGR5 Agonist

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses. This guide provides an in-depth technical exploration of 1-Benzyl-1H-imidazole-2-carboxamide, a novel small molecule with significant potential as a selective and potent TGR5 agonist. We will dissect its mechanism of action, provide detailed protocols for its synthesis and evaluation, and discuss the critical structure-activity relationships that underpin its efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to advance the next generation of TGR5-targeted therapeutics.

Introduction: The Therapeutic Promise of TGR5

TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1] Its expression in various tissues, including the intestine, gallbladder, and certain immune cells, positions it as a key regulator of metabolic and inflammatory pathways.[1] Activation of TGR5 is linked to a cascade of beneficial physiological effects, making it an attractive target for drug discovery.[2]

The therapeutic rationale for developing TGR5 agonists is multifaceted:

-

Glucose Homeostasis: TGR5 activation in intestinal L-cells triggers the release of GLP-1, an incretin hormone that potentiates glucose-dependent insulin secretion from pancreatic β-cells.[3][4]

-

Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 signaling promotes energy expenditure, offering a potential mechanism for combating obesity.[1]

-

Anti-inflammatory Effects: TGR5 activation can attenuate inflammatory responses in macrophages, suggesting its utility in treating inflammatory conditions.[5]

While natural bile acids are the endogenous ligands for TGR5, their therapeutic use is limited by poor selectivity and unfavorable pharmacokinetic profiles. This has spurred the development of synthetic, non-steroidal TGR5 agonists. Among these, compounds featuring an imidazole scaffold have demonstrated exceptional potency.[4][6][7] This guide focuses on a promising candidate from this class: 1-Benzyl-1H-imidazole-2-carboxamide.

The TGR5 Signaling Cascade: A Mechanistic Overview

Understanding the TGR5 signaling pathway is fundamental to appreciating the mechanism of action of its agonists. Upon ligand binding, TGR5 can couple to different G-proteins, primarily Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][8] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn mediate the downstream cellular responses.[8]

In intestinal L-cells, this cascade culminates in the secretion of GLP-1.[3] In other cell types, TGR5 activation can influence various signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-κB (NF-κB) pathways, contributing to its diverse physiological roles.[5][8]

Figure 1: Simplified TGR5 signaling pathway in an intestinal L-cell.

Synthesis of 1-Benzyl-1H-imidazole-2-carboxamide

The synthesis of 1-Benzyl-1H-imidazole-2-carboxamide can be achieved through a multi-step process. The following protocol is a representative, adaptable pathway based on established imidazole synthetic methodologies.[8][9]

Figure 2: Synthetic workflow for 1-Benzyl-1H-imidazole-2-carboxamide.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Benzyl-1H-imidazole [10]

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add imidazole (1 equivalent) portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the dropwise addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 1-benzyl-1H-imidazole.

Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid

-

Dissolve 1-benzyl-1H-imidazole (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 equivalents) and stir the mixture at -78°C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78°C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with 1M HCl to pH 3-4.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain the carboxylic acid.

Step 3: Synthesis of 1-Benzyl-1H-imidazole-2-carboxamide

-

To a solution of 1-benzyl-1H-imidazole-2-carboxylic acid (1 equivalent), ammonium chloride (1.5 equivalents), and HATU (1.2 equivalents) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-imidazole-2-carboxamide.

In Vitro Evaluation: Assessing TGR5 Agonist Activity

The primary in vitro assay to determine the potency of a TGR5 agonist is to measure the production of cAMP in a cell line engineered to express the human TGR5 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and robust method for this purpose.[11][12]

cAMP HTRF Assay Protocol[11][12]

-

Cell Culture: Culture HEK293 cells stably expressing human TGR5 in complete medium.

-

Cell Plating: Seed the cells into a 384-well low-volume plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of 1-Benzyl-1H-imidazole-2-carboxamide and a reference agonist (e.g., INT-777) in stimulation buffer.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate at room temperature for 30 minutes.

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP-cryptate donor.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Measurement: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. The EC50 value is determined by fitting the data to a four-parameter logistic curve.

Table 1: Representative In Vitro Data for Imidazole-Based TGR5 Agonists

| Compound | hTGR5 EC50 (nM) | Reference |

| 1-Benzyl-1H-imidazole-5-carboxamide derivative (19d) | <10 | [5] |

| 2-Thio-imidazole derivative (6g) | 0.057 | [4][7] |

| INT-777 (Reference Agonist) | ~200-800 | [5][13] |

Note: Data for the 2-carboxamide isomer is not yet publicly available. The data presented is for structurally related, highly potent imidazole-based TGR5 agonists to provide a benchmark for expected potency.

In Vivo Assessment: Evaluating Therapeutic Potential

The in vivo efficacy of a TGR5 agonist is typically assessed by its ability to improve glucose tolerance in a relevant animal model, such as diet-induced obese (DIO) mice. The oral glucose tolerance test (OGTT) is the gold standard for this evaluation.[6][14]

Oral Glucose Tolerance Test (OGTT) Protocol[14]

-

Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

-

Acclimation and Fasting: Acclimatize the mice to handling and fast them overnight (16-18 hours) with free access to water.

-

Compound Administration: Administer 1-Benzyl-1H-imidazole-2-carboxamide or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

-

Glucose Challenge: After a set time (e.g., 60 minutes), administer a glucose solution (2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the improvement in glucose tolerance.

Figure 3: Workflow for an in vivo oral glucose tolerance test (OGTT).

Structure-Activity Relationship (SAR) and Pharmacokinetics

The optimization of imidazole-based TGR5 agonists has revealed key structural features that govern their potency and pharmacokinetic properties.

-

Imidazole Core: The imidazole ring is a critical pharmacophore for potent TGR5 agonism.[15]

-

N1-Substituent: The benzyl group at the N1 position appears to be favorable for activity, likely through hydrophobic interactions within the TGR5 binding pocket.[5]

-

Carboxamide Group: The carboxamide at the C2 position is expected to form crucial hydrogen bond interactions with the receptor. The precise nature of the amide substitution can significantly impact potency and selectivity.

-

Substitutions on the Benzyl Ring: Modifications to the benzyl ring can modulate potency and pharmacokinetic properties. For instance, electron-withdrawing groups can sometimes enhance activity.[13]

A major challenge in the development of TGR5 agonists is achieving a desirable pharmacokinetic profile. Systemic exposure can lead to off-target effects, most notably gallbladder filling.[16] Therefore, designing compounds with gut-restricted activity is a key strategy to mitigate this risk. The physicochemical properties of 1-Benzyl-1H-imidazole-2-carboxamide, such as its polarity and size, will be critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

1-Benzyl-1H-imidazole-2-carboxamide represents a promising lead scaffold for the development of novel TGR5 agonists for the treatment of metabolic diseases. Its imidazole core and potential for potent and selective TGR5 activation make it a compelling candidate for further investigation. The synthetic and analytical protocols detailed in this guide provide a framework for its synthesis, in vitro characterization, and in vivo evaluation.

Future research should focus on:

-

Detailed SAR studies around the 2-carboxamide and benzyl moieties to optimize potency and selectivity.

-

In-depth pharmacokinetic and ADME profiling to assess its potential for gut-restricted activity and minimize systemic side effects.

-

Evaluation in chronic animal models of diabetes and obesity to establish long-term efficacy and safety.

By leveraging the insights and methodologies presented in this guide, the scientific community can further explore the therapeutic potential of 1-Benzyl-1H-imidazole-2-carboxamide and advance the development of safe and effective TGR5-targeted therapies.

References

-

Eppakayala, L., & P, P. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]

-

Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

-

Li, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(3), 324-330. [Link]

-

Jain, M. R., et al. (2020). Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Communications, 11(1), 2847. [Link]

-

Gaba, A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 16(6), 1436-1463. [Link]

-

Kuhre, R. E., et al. (2020). Compound 18 Improves Glucose Tolerance in a Hepatocyte TGR5-dependent Manner in Mice. Molecular Metabolism, 39, 101011. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. [Link]

-

Eppakayala, L. (2013). Synthesis of phenyl 1-benzyl-1H-benzo [d] imidazol-2-ylcarbamates. Indian Journal of Heterocyclic Chemistry, 23(2), 125-128. [Link]

-

Thomas, C., et al. (2009). TGR5-mediated bile acid sensing controls glucose homeostasis. Cell Metabolism, 10(3), 167-177. [Link]

-

Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367. [Link]

-

Getman, M. D., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(9), 992-997. [Link]

-

Popelis, Y., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1131. [Link]

-

Getman, M. D., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(9), 992-997. [Link]

-

Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]

-

Cisbio. (2007). HTRF® package insert cAMP HiRange. [Link]

-

Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

-

Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]

-

Johnson, B. M., et al. (2013). Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes. Clinical Pharmacology in Drug Development, 2(3), 213-222. [Link]

-

Pellicciari, R., et al. (2023). Chemical exploration of TGR5 functional hot-spots. Bioorganic & Medicinal Chemistry, 94, 117478. [Link]

-

Broeders, E. P. M., et al. (2015). Pharmacological and ADME/PK properties of a sulfokinetophore-coupled... Journal of Medicinal Chemistry, 58(3), 1347-1357. [Link]

-

Kym, P. R., et al. (2014). Optimization of triazole-based TGR5 agonists towards orally available agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]

-

Johnson, B. M., et al. (2013). Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes. Clinical Pharmacology in Drug Development, 2(3), 213-222. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 4. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 13. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08867J [pubs.rsc.org]

- 14. mmpc.org [mmpc.org]

- 15. scholars.mssm.edu [scholars.mssm.edu]

- 16. researchgate.net [researchgate.net]

1-Benzyl-1H-imidazole-2-carboxamide: A Foundational Scaffold for PARP-1 Inhibition

Topic: 1-Benzyl-1H-imidazole-2-carboxamide as a PARP-1 Inhibitor Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in DNA repair, specifically the Base Excision Repair (BER) pathway.[1] The inhibition of PARP-1 has emerged as a transformative strategy in oncology, particularly for tumors harboring BRCA1/2 mutations (synthetic lethality).[1][2]

1-Benzyl-1H-imidazole-2-carboxamide represents a distinct, foundational chemotype in the PARP inhibitor (PARPi) landscape. While second-generation inhibitors like Olaparib (phthalazinone) and Veliparib (benzimidazole) have achieved clinical success, the imidazole-2-carboxamide core serves as a vital pharmacophore model. It demonstrates the minimal structural requirements for competitive NAD+ inhibition: a carboxamide "warhead" to mimic nicotinamide and a hydrophobic N-substituent to exploit the adenine-binding pocket.

This technical guide provides a comprehensive analysis of this scaffold, detailing its chemical synthesis, mechanistic binding mode, and validated protocols for biological evaluation.

Chemical Biology & Mechanism of Action

The Pharmacophore: Nicotinamide Mimicry

PARP-1 catalyzes the transfer of ADP-ribose from NAD+ to target proteins.[1][3][4] The catalytic domain of PARP-1 contains a "nicotinamide-binding pocket."

-

The Anchor: The carboxamide group (

) of 1-benzyl-1H-imidazole-2-carboxamide is essential. It forms a hydrogen bond network with Gly863 and Ser904 in the PARP-1 active site, strictly mimicking the amide moiety of nicotinamide. -

The Pseudo-Ring: An intramolecular hydrogen bond often forms between the amide proton and the imidazole N3 nitrogen.[5] This locks the molecule into a planar conformation, reducing the entropic penalty upon binding.

-

The Hydrophobic Tail: The benzyl group at the N1 position extends into the hydrophobic pocket (usually occupied by the adenosine moiety of NAD+), providing binding affinity and selectivity over other enzymes.

Mechanistic Pathway (Visualized)

The following diagram illustrates the cascade from DNA damage to PARP-1 trapping by the inhibitor.

Figure 1: Mechanism of Action showing the competitive inhibition of NAD+ and subsequent PARP trapping.

Chemical Synthesis Protocol

The synthesis of 1-benzyl-1H-imidazole-2-carboxamide is a robust, three-step process involving N-alkylation followed by C2-lithiation and amidation.

Reagents & Equipment

-

Reagents: Imidazole (99%), Benzyl chloride, Sodium Hydride (60% dispersion), n-Butyllithium (2.5M in hexanes), Ethyl chloroformate, Ammonia (gas or methanolic), THF (anhydrous).

-

Equipment: Schlenk line (inert atmosphere), Rotary evaporator, Flash chromatography columns.

Step-by-Step Methodology

Step 1: N-Benzylation of Imidazole

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Addition: Add imidazole (1.0 eq) portion-wise. Stir for 30 mins until H2 evolution ceases.

-

Alkylation: Add benzyl chloride (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine, dry over -

Product: 1-Benzylimidazole (Oil or low-melting solid).

Step 2: C2-Lithiation and Carboxylation

-

Lithiation: Dissolve 1-benzylimidazole (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 mins. The C2 proton is acidic due to the inductive effect of the two nitrogens. Stir for 1 hour at -78°C.

-

Quench: Add ethyl chloroformate (1.2 eq) rapidly.

-

Warming: Allow the reaction to warm to RT naturally.

-

Workup: Standard aqueous workup. Purify by column chromatography (Hexane/EtOAc).

-

Product: Ethyl 1-benzyl-1H-imidazole-2-carboxylate.

Step 3: Amidation

-

Reaction: Dissolve the ester from Step 2 in Methanol.

-

Ammonolysis: Bubble anhydrous

gas through the solution at 0°C for 30 mins, or add 7N -

Completion: Seal the vessel and stir at RT for 24 hours.

-

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the final amide.

Figure 2: Synthetic route for the target inhibitor.

Biological Evaluation Protocols

To validate 1-benzyl-1H-imidazole-2-carboxamide as a PARP inhibitor, the following tiered assay system is recommended.

Tier 1: Enzymatic Inhibition Assay (In Vitro)

Objective: Determine the IC50 against purified PARP-1 enzyme.

-

Method: Universal Colorimetric PARP Assay.

-

Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.

-

Protocol:

-

Coat 96-well strip wells with Histones.

-

Add inhibitor (serial dilutions: 1 nM to 100 µM).

-

Add PARP-1 enzyme (0.5 U/well) + Biotinylated-NAD+ cocktail.

-

Incubate 1 hour at RT.

-

Wash and add Streptavidin-HRP.

-

Add TMB substrate and read OD at 450 nm.

-

-

Self-Validation: Include 3-Aminobenzamide (3-AB) or Olaparib as a positive control. The Z' factor must be > 0.5.

Tier 2: Cellular PARylation Assay

Objective: Confirm target engagement inside the cell.

-

Cell Lines: HeLa or MDA-MB-436 (BRCA1 deficient).

-

Stimulation: Cells must be treated with

(100 µM) or MMS to induce DNA damage and activate PARP. -

Detection: Western Blot or Immunofluorescence using anti-PAR (Poly ADP-ribose) antibody.

-